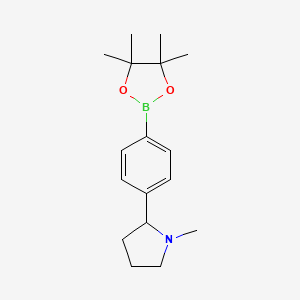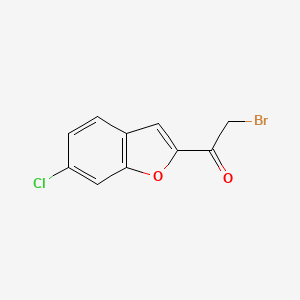![molecular formula C8H7Br3O2S B13990292 Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- CAS No. 30506-13-9](/img/structure/B13990292.png)
Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- is an organic compound that features a benzene ring substituted with a bromo group and a dibromomethylsulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- typically involves the bromination of benzene derivatives followed by sulfonylation. The process begins with the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This step introduces the bromo group to the benzene ring.
Next, the dibromomethyl group is introduced through a reaction with dibromomethane under suitable conditions. Finally, the sulfonylation is achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution could produce various substituted benzene compounds .
Applications De Recherche Scientifique
Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The benzene ring can participate in electrophilic aromatic substitution, while the bromo and sulfonyl groups can undergo nucleophilic substitution . These interactions can affect various molecular pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene,1-bromo-4-(methylsulfonyl)-: Similar structure but with a different sulfonyl group.
Benzene,1-bromo-4-(chloromethylsulfonyl)-: Contains a chloromethylsulfonyl group instead of dibromomethylsulfonyl.
Benzene,1-bromo-4-(trichloromethylsulfonyl)-: Features a trichloromethylsulfonyl group.
Propriétés
Numéro CAS |
30506-13-9 |
|---|---|
Formule moléculaire |
C8H7Br3O2S |
Poids moléculaire |
406.92 g/mol |
Nom IUPAC |
[bromo(dibromomethylsulfonyl)methyl]benzene |
InChI |
InChI=1S/C8H7Br3O2S/c9-7(14(12,13)8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
Clé InChI |
MXOXURLECMKCIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(S(=O)(=O)C(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
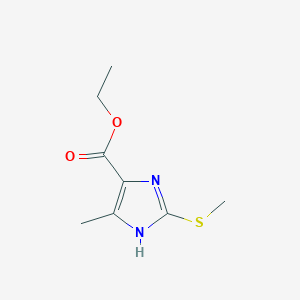


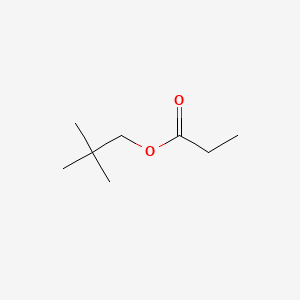

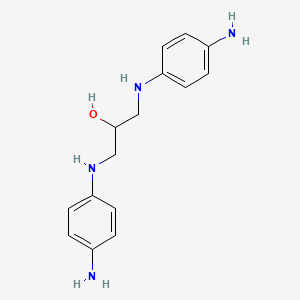
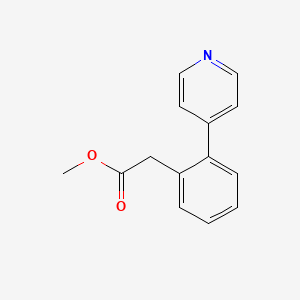
![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)
![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)
